molecular formula C18H22N2O2 B8166117 4-Amino-2-(benzyloxy)-N,N-diethylbenzamide

4-Amino-2-(benzyloxy)-N,N-diethylbenzamide

Cat. No.: B8166117
M. Wt: 298.4 g/mol
InChI Key: UNXHIGFXNBKMDU-UHFFFAOYSA-N
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Description

4-Amino-2-(benzyloxy)-N,N-diethylbenzamide is an organic compound that belongs to the class of benzamides Benzamides are known for their diverse applications in medicinal chemistry due to their pharmacological properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Amino-2-(benzyloxy)-N,N-diethylbenzamide typically involves multiple steps. One common method starts with the nitration of 2-(benzyloxy)benzoic acid, followed by reduction to obtain the corresponding amine. The amine is then subjected to acylation with N,N-diethylbenzamide under appropriate conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the laboratory synthesis methods. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. The choice of solvents, catalysts, and reaction conditions are tailored to ensure scalability and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

4-Amino-2-(benzyloxy)-N,N-diethylbenzamide undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The nitro derivatives can be reduced back to the amino group.

    Substitution: The benzamide moiety can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) in the presence of a palladium catalyst are used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH₃) and sodium ethoxide (NaOEt) are commonly employed.

Major Products Formed

The major products formed from these reactions include nitro derivatives, reduced amines, and substituted benzamides, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

4-Amino-2-(benzyloxy)-N,N-diethylbenzamide has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a precursor in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 4-Amino-2-(benzyloxy)-N,N-diethylbenzamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets are subjects of ongoing research, but it is believed to modulate cellular processes by binding to key proteins.

Comparison with Similar Compounds

Similar Compounds

  • 4-Amino-2-(benzyloxy)benzoic acid
  • N,N-Diethylbenzamide
  • 4-Amino-N,N-diethylbenzamide

Uniqueness

4-Amino-2-(benzyloxy)-N,N-diethylbenzamide is unique due to the presence of both the benzyloxy and diethylamino groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

4-amino-N,N-diethyl-2-phenylmethoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N2O2/c1-3-20(4-2)18(21)16-11-10-15(19)12-17(16)22-13-14-8-6-5-7-9-14/h5-12H,3-4,13,19H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UNXHIGFXNBKMDU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C(=O)C1=C(C=C(C=C1)N)OCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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